molecular formula C21H27N5 B11219813 N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11219813
M. Wt: 349.5 g/mol
InChI Key: ZUSKBLHQUSKQOO-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethylphenyl group, and an ethyl group attached to a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step often involves the use of cyclohexylamine in a nucleophilic substitution reaction.

    Attachment of the dimethylphenyl group: This can be accomplished through a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride.

    Addition of the ethyl group: This step typically involves the use of ethyl iodide in a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl and cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethyl iodide in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a tool to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both the dimethylphenyl and ethyl groups, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C21H27N5

Molecular Weight

349.5 g/mol

IUPAC Name

N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H27N5/c1-4-25(17-8-6-5-7-9-17)20-19-13-24-26(21(19)23-14-22-20)18-11-10-15(2)16(3)12-18/h10-14,17H,4-9H2,1-3H3

InChI Key

ZUSKBLHQUSKQOO-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)C)C

Origin of Product

United States

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